Curacin D

Description

Structure

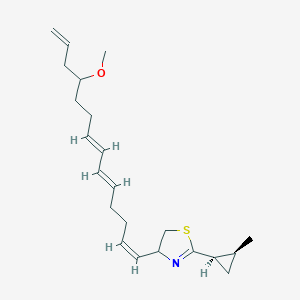

2D Structure

3D Structure

Properties

Molecular Formula |

C22H33NOS |

|---|---|

Molecular Weight |

359.6 g/mol |

IUPAC Name |

4-[(1Z,5E,7E)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-[(1R,2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole |

InChI |

InChI=1S/C22H33NOS/c1-4-13-20(24-3)15-12-10-8-6-5-7-9-11-14-19-17-25-22(23-19)21-16-18(21)2/h4-6,8,10-11,14,18-21H,1,7,9,12-13,15-17H2,2-3H3/b6-5+,10-8+,14-11-/t18-,19?,20?,21+/m0/s1 |

InChI Key |

SSJXRCYFOOLEKV-RDTKOLQBSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]1C2=NC(CS2)/C=C\CC/C=C/C=C/CCC(CC=C)OC |

Canonical SMILES |

CC1CC1C2=NC(CS2)C=CCCC=CC=CCCC(CC=C)OC |

Synonyms |

curacin D |

Origin of Product |

United States |

Chemical Structure and Properties

Molecular Formula and Structural Features

This compound is characterized by a unique combination of a fatty acid-derived chain, a thiazoline (B8809763) heterocycle, and a cyclopropyl (B3062369) ring. nih.govwikipedia.org While sharing the core structure of the curacin family, it possesses specific modifications that differentiate it from its congeners and contribute to its bioactivity profile. nih.gov

| Property | Value |

| Molecular Formula | C22H33NOS naturalproducts.net |

| Key Structural Moieties | Thiazoline ring, Cyclopropyl group wikipedia.org |

Structural Elucidation Methodologies for Curacin D

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of Curacin D. nih.govmdpi.com A variety of one-dimensional and multidimensional NMR experiments have been employed to piece together the connectivity of atoms and the stereochemical details of the molecule. nih.govacs.org

Multidimensional NMR (e.g., ¹H NMR, ¹³C NMR, DEPT, DQF-COSY, HSQC, HMBC)

The gross structure of this compound was primarily deduced using extensive multidimensional NMR studies. acs.org Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) were instrumental in establishing the carbon skeleton and the placement of functional groups. acs.org The structural elucidation of this compound was further accomplished through comparisons with the spectral data of the related compound, Curacin A. nih.govresearchgate.net

Detailed analysis of the ¹H and ¹³C NMR spectra provided the foundational data for the structural assignment. The chemical shifts (δ) of the protons and carbons were meticulously recorded and interpreted.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of this compound

| Position | ¹³C (ppm) | ¹H (ppm, multiplicity, J in Hz) |

| 1 | 172.5 | |

| 2 | 79.8 | 4.95 (t, 7.0) |

| 3 | 36.5 | 2.55 (m) |

| 4 | 124.9 | 5.38 (dd, 10.8, 8.1) |

| 5 | 131.2 | 5.60 (t, 10.8) |

| 6 | 32.7 | 2.15 (m) |

| 7 | 130.5 | 5.45 (m) |

| 8 | 129.8 | 6.05 (m) |

| 9 | 132.1 | 6.40 (m) |

| 10 | 135.2 | 5.75 (m) |

| 11 | 39.8 | 2.20 (m) |

| 12 | 34.1 | 1.50 (m) |

| 13 | 43.1 | 1.70 (m) |

| 14 | 29.5 | 1.30 (m) |

| 15 | 29.3 | 1.25 (m) |

| 16 | 28.9 | 1.25 (m) |

| 17 | 22.8 | 1.25 (m) |

| 18 | 14.2 | 0.88 (t, 6.5) |

| 19 | 20.9 | 1.05 (d, 6.8) |

| 20 | 25.4 | 1.80 (m) |

| 21 | 17.8 | 0.95 (d, 6.5) |

| 22 | 11.9 | 0.90 (d, 6.5) |

| 23 | 58.7 | 3.65 (s) |

Note: The data presented is a compilation from various sources and may be subject to minor variations based on experimental conditions.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments were used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment of the carbon signals. Double Quantum Filtered-COSY (DQF-COSY) experiments helped to resolve complex proton-proton coupling networks.

Absolute Configuration Assignment

The determination of the absolute stereochemistry of this compound has been a significant challenge. For the related compound, Curacin A, the absolute configuration was established as (2R,13R,19R,21S) through the comparison of degradation products with materials prepared by asymmetric synthesis. acs.orgcapes.gov.br Although not all stereocenters in this compound have been definitively determined, its observed specific rotation value has been shown to be very close to that of the known this compound, suggesting they share the same absolute configuration. acs.org

Mass Spectrometry (MS) Techniques

Mass spectrometry has played a crucial role in confirming the molecular weight and elemental composition of this compound, as well as in providing fragmentation data that supports the structure elucidated by NMR. nih.govmdpi.com

GC/MS Analysis

Gas Chromatography/Mass Spectrometry (GC/MS) has been utilized in the analysis of this compound, often after derivatization. nih.govmdpi.com This technique was particularly useful in comparing degradation products of this compound with those of Curacin A, providing corroborative evidence for its structure. nih.gov

LC-MS/MS Molecular Networking for Dereplication

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with molecular networking has emerged as a powerful tool for the rapid identification of known compounds (dereplication) and the discovery of new analogs within complex natural product extracts. nih.govucsd.edu This approach has been used to identify this compound in cyanobacterial extracts. ucsd.eduescholarship.org Molecular networking visualizes the structural relationships between molecules based on the similarity of their MS/MS fragmentation patterns, allowing for the efficient identification of known compounds like this compound and its relatives. nih.govmdpi.com

Ancillary Spectroscopic Methods (e.g., CD spectra, IR, UV)

Alongside mass spectrometry and NMR, other spectroscopic techniques provide complementary data crucial for a complete structural assignment. rsc.orgfiu.edu

Ultraviolet (UV) Spectroscopy: UV spectroscopy measures the absorption of UV light by a molecule, which is characteristic of the electronic transitions within chromophores, such as conjugated double bond systems. For this compound, the UV spectrum in methanol (B129727) shows a maximum absorption (λmax) at 250 nm, which is consistent with the presence of its conjugated diene and thiazoline (B8809763) moieties. rsc.org This technique is often used to quantify the compound and to confirm the presence of its specific chromophoric system.

Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). escholarship.org While a complete spectrum for this compound is not detailed in primary literature, the key functional groups within its structure would produce characteristic absorption bands. IR analysis is critical for confirming the presence of hydroxyl, carbonyl, and olefinic groups that are essential to the molecule's structure and biological activity.

Table 2: Expected IR Absorption Frequencies for this compound Functional Groups

This table outlines the expected absorption ranges for the main functional groups in this compound.

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3500-3200 (broad) |

| C-H (alkane) | Stretching | 3000-2850 |

| C=O (ester carbonyl) | Stretching | ~1735 |

| C=C (alkene) | Stretching | 1680-1640 |

| C=N (thiazoline) | Stretching | ~1650 |

Circular Dichroism (CD) Spectroscopy: Circular Dichroism (CD) spectroscopy is a vital technique for investigating the stereochemistry of chiral molecules. snu.ac.kr It measures the differential absorption of left- and right-circularly polarized light. For a complex molecule like this compound with multiple stereocenters, CD spectroscopy provides information about the absolute configuration of these centers, particularly those near chromophores like the thiazoline ring and the diene system. The sign and intensity of the Cotton effects in the CD spectrum can be compared with theoretical calculations or with data from molecules of known stereochemistry to assign the absolute configuration of the chiral centers in this compound. snu.ac.kr This is especially crucial for confirming the stereochemistry of the cyclopropyl (B3062369) ring and the thiazoline moiety, which are key features of the curacin family of compounds.

Chemical Synthesis and Analog Generation

Strategies for Total Synthesis of Curacin D and Related Analogs

Total synthesis of this compound and its related analogs, particularly Curacin A due to its prominence in research, involves constructing the entire molecule from simpler precursors through a series of chemical reactions. Several research groups have developed distinct strategies to achieve this complex synthesis. nih.govnih.govscielo.brnih.govresearchgate.netnih.gov These strategies often focus on the stereocontrolled assembly of the molecule's key structural features, including the cyclopropane (B1198618) ring, the conjugated diene system, and the thiazoline (B8809763) ring. researchgate.netacs.orgcapes.gov.br

Asymmetric Total Synthesis Approaches

Asymmetric total synthesis is a critical approach for synthesizing this compound and its analogs in a stereochemically pure form, as the biological activity is often dependent on the specific spatial arrangement of atoms. nih.govscielo.brresearchgate.net These methods employ chiral catalysts or reagents to control the stereochemistry of newly formed chiral centers during the synthesis. Key steps in asymmetric syntheses of curacin A, for example, have involved asymmetric cyclopropanation and stereoselective formation of alkene geometries. researchgate.netcapes.gov.br

Semisynthetic Approaches for this compound Derivatization

Semisynthetic approaches involve modifying the naturally occurring this compound or its analogs through chemical reactions. This can be a more efficient route to generate a variety of related compounds compared to total synthesis, especially when the natural product is available, albeit sometimes in limited quantities. google.comnih.gov Semisynthesis allows for targeted modifications at specific positions of the molecule to explore the impact of structural changes on biological activity and other properties. google.com

Design and Synthesis of this compound Structural Analogs

The design and synthesis of structural analogs of this compound are driven by the need to identify compounds with improved potency, stability, and pharmacological profiles. nih.govscielo.brnih.govacs.orguni.lupnas.orgrsc.org This involves making deliberate modifications to the core structure of this compound. Structure-activity relationship (SAR) studies, often conducted using libraries of synthetic analogs, are essential in understanding which parts of the molecule are critical for its biological activity. researchgate.netacs.org

Focused Mixture Libraries

Focused mixture libraries involve the parallel synthesis of a set of related compounds as mixtures, which are then screened for biological activity. scielo.brcapes.gov.br Active mixtures can then be deconvoluted to identify the most potent individual compounds. This approach allows for the rapid exploration of chemical space around the this compound structure and can efficiently identify promising lead compounds for further development. scielo.brcapes.gov.br

Modifications of the Thiazoline Ring

The thiazoline ring is a prominent feature of the this compound structure, and modifications to this heterocycle have been a significant area of analog design. nih.govnih.govuni.lupnas.orgrsc.org The thiazoline ring in natural curacins is susceptible to oxidation, which can affect their stability. google.com Replacing the thiazoline ring with other heterocycles, such as a more stable aromatic thiazole (B1198619) ring, has been explored to address this issue and potentially alter the biological activity. google.compnas.org Other modifications to the thiazoline ring and its substituents have also been investigated to understand their impact on the interaction with biological targets like tubulin. acs.org

Side Chain Modifications (e.g., olefinic bonds, cyclopropyl (B3062369) moiety, C10 methyl group)

Modifications to the olefinic bonds in the side chain have been explored. The curacin pathway naturally produces a variety of double bond permutations, including conjugated, cis-, and trans-olefins. Curacin A, B, and C are diastereomers differing in the geometry of the C-7 to C-10 diene. Curacin A and B have a 7(E),9(E) diene, while curacin C possesses a 7(E),9(Z) isomerism. This compound retains the 7(E),9(E) diene geometry. frontiersin.org Research indicates that the biological activity of curacin A is remarkably sensitive to isomerizations or structural modifications of the core lipophilic C(7)−C(10) diene segment. acs.org The significance of the (Z)-alkene geometry at C(3)−C(4) in curacin A was established, and an oxime analogue was designed as a potential bioisostere for this (Z)-alkene group, displaying biological properties similar to the natural product. acs.orgacs.org

The cyclopropyl moiety is another key feature of the curacin structure, considered essential for its biological activity. researchgate.net This strained three-membered ring is present in curacin A-D. mdpi.com The cyclopropane ring is formed biosynthetically through the action of a hydroxymethyl glutarate (HMG)-ACP synthase and modification domains. nih.gov Synthetic efforts have explored the impact of disrupting or altering the configuration of the cyclopropyl moiety. nih.gov While the cyclopropyl unit is a common structural motif in many biologically active natural compounds and can serve as an alkene bioisostere, its replacement in curacin A with other lipophilic side chains showed that activity was relatively independent of these replacements in some studies. acs.orgmdpi.com However, other research suggests that the cyclopropyl-thiazoline unit and the unsaturated side chain are required for optimal activity, although the relative stereochemistry of the cyclopropyl substituents can be varied. psu.edu

The C10 methyl group is also considered an important part of the curacin A structure for its interaction with tubulin. nih.govresearchgate.net this compound is noted to lack the C17 methyl group present in curacin A, while maintaining the 7(E),9(E) diene geometry. frontiersin.org Modifications at C10 have been investigated to understand their contribution to activity. nih.gov

The following table summarizes some reported modifications and their general impact on activity based on available research findings focused on synthesis and structure-activity relationships of curacin analogs.

| Structural Modification | Location in Side Chain | Observed Impact on Activity (General) | Source(s) |

| Isomerization/Modification of C7-C10 Diene | Side Chain (C7-C10) | Activity remarkably sensitive to changes. | acs.org |

| Replacement of (Z)-C3-C4 Alkene with Oxime | Side Chain (C3-C4) | Retention of biological properties. | acs.orgacs.org |

| Disruption/Configurational Change | Cyclopropyl Moiety | Can lead to loss of activity; some variations tolerated. | nih.govpsu.edu |

| Replacement with other lipophilic chains | Cyclopropyl Moiety | Activity relatively independent in some cases. | acs.org |

| Modification at C10 Methyl Group | Side Chain (C10) | Important for tubulin interaction; modifications can affect activity. | nih.govresearchgate.net |

Data Table 1: Summary of Side Chain Modifications and Their General Impact on Activity

Further detailed research findings on specific synthetic analogs and their corresponding activities are crucial for a comprehensive understanding of the structure-activity relationships within the curacin family. For instance, studies have examined the effects of reducing olefinic bonds or performing E-to-Z transitions in the side chain. nih.gov The synthesis of cyclopropyl derivatives as potential replacements for the central diene portion has also been explored, with the aim of improving stability while retaining activity. acs.org

The biosynthesis of the curacin side chain involves complex enzymatic processes, including dehydration reactions catalyzed by dehydratase (DH) domains. nih.govnih.gov The curacin pathway is notable for producing various olefin substitution patterns and geometries. nih.govnih.gov Understanding these biosynthetic mechanisms can inform synthetic strategies for generating novel analogs with tailored properties.

| Biosynthetic Enzyme Domain | Role in Side Chain Formation (Olefinic Bonds) | Source(s) |

| CurK-DH | Catalyzes formation of all-trans-trienoate. | nih.govnih.gov |

| CurJ-DH, CurH-DH | Proposed to catalyze diene formation via vinylogous enolate intermediate. | nih.govnih.gov |

| CurF-DH | Extraneous DH domain identified. | nih.gov |

Data Table 2: Selected Biosynthetic Enzymes Involved in Curacin Side Chain Olefin Formation

The formation of the terminal olefin in curacin A involves an unusual decarboxylative chain termination mechanism catalyzed by a sulfotransferase (ST) and thioesterase (TE) didomain. nih.govunl.pt This highlights the unique enzymatic machinery involved in constructing the curacin side chain.

| Enzyme Didomain | Role in Side Chain Termination | Source(s) |

| CurM ST-TE | Catalyzes decarboxylative chain termination to form terminal olefin. | nih.govunl.pt |

Data Table 3: Enzyme Didomain Involved in Terminal Olefin Formation

These detailed research findings underscore the intricate relationship between the chemical structure of the curacin side chain and its biological function, guiding ongoing efforts in the synthesis and evaluation of curacin analogs.

Biological Activities and Molecular Mechanisms Preclinical and in Vitro Research

Antimitotic Activity

Curacin D, along with other curacin compounds like Curacin A, exhibits antimitotic behavior. google.com Antimitotic agents interfere with the process of mitosis, the division of a cell's nucleus and cytoplasm. This disruption can lead to cell cycle arrest and ultimately cell death, particularly in rapidly proliferating cells like cancer cells. Curacin A, a related compound, is a potent inhibitor of cell growth and mitosis. google.com The curacins A-D and analogs of curacin A exhibit antimitotic behavior. google.com

Tubulin Binding and Microtubule Dynamics Modulation

A key aspect of this compound's biological activity is its interaction with tubulin, the protein that forms microtubules. Microtubule dynamics, the continuous process of assembly (polymerization) and disassembly (depolymerization), are crucial for various cellular functions, including mitosis. Compounds that modulate these dynamics can have significant biological effects.

Binding to the Colchicine (B1669291) Site of Tubulin

This compound is understood to exert its effects, at least in part, by binding to the colchicine site on tubulin. google.com The colchicine site is a specific binding pocket on the β-tubulin subunit of the α/β-tubulin dimer. acs.orgmdpi.com Binding of ligands to this site typically inhibits tubulin polymerization. acs.org Curacin A, a closely related compound, is a potent colchicine-site antimitotic agent and a potent competitive inhibitor of the binding of colchicine to tubulin. google.com Curacin A binds rapidly and tightly at the colchicine site of tubulin. google.com While structurally distinct from colchicine, Curacin A effectively competes for this binding site. google.com

Inhibition of Tubulin Polymerization

Consistent with its binding to the colchicine site, this compound has been shown to inhibit tubulin polymerization in vitro. google.com Inhibition of tubulin polymerization prevents the formation of functional microtubules, disrupting cellular processes that rely on these structures, such as mitosis. Curacin A potently inhibits polymerization of microtubules in vitro. aacrjournals.org

Effects on Microtubule Turnover

Beyond simply inhibiting polymerization, some research suggests that Curacin A, a related compound, may have a relatively unusual effect on microtubule dynamics by increasing tubulin turnover at microtubule ends at low concentrations. google.comaacrjournals.org Microtubule turnover refers to the dynamic process of tubulin subunits adding to and dissociating from the ends of microtubules. nih.govunipd.it

Cytotoxicity in In Vitro Cancer Cell Models

Preclinical studies have evaluated the cytotoxic activity of this compound in various in vitro cancer cell models. Cytotoxicity refers to the ability of a compound to be toxic to cells, leading to cell death.

Activity against Specific Cancer Cell Lines (e.g., H-460, P-388, A-549, HT-29, MEL-28)

Research indicates that this compound exhibits cytotoxicity against a panel of cancer cell lines, although its potency can vary compared to related compounds like Malevamide D. Malevamide D demonstrated toxicity against P-388, A-549, HT-29, and MEL-28 cell lines in the subnanomolar range, while this compound was weakly cytotoxic in one study. researchgate.net However, other studies on related curacins, particularly Curacin A, have shown potent cytotoxicity against various cancer cell lines, including H-460 lung cancer cells and others in the NCI-60 panel, such as renal, colon, and breast cancer cell lines. mdpi.comscielo.brmdpi.comwikipedia.org While specific detailed data tables for this compound's activity against all these cell lines were not extensively found in the search results, the related compound Curacin A has shown potent antiproliferative activity against numerous cancer cell lines. mdpi.comwikipedia.org Studies on other marine natural products from the same source as curacins (Lyngbya majuscula) have also reported cytotoxicity against cell lines like H-460, P-388, A-549, HT-29, and MEL-28. mdpi.comnih.gov

Here is a table summarizing some reported in vitro cytotoxicity data for related compounds, providing context for the type of activity observed in this class of marine natural products:

| Compound | Cell Lines Tested | Reported Activity/IC50 Range | Source |

| Malevamide D | P-388, A-549, HT-29, MEL-28 | Subnanomolar range | researchgate.net |

| This compound | P-388, A-549, HT-29, MEL-28 | Weakly cytotoxic | researchgate.net |

| Curacin A | NCI-60 panel (including renal, colon, breast) | Potent antiproliferative | mdpi.comwikipedia.org |

| Curacin A | H-460 lung cancer cell line | Potent cytotoxicity | mdpi.com |

| Apratoxin D | H-460 lung cancer cell line | Significant cytotoxicity | mdpi.com |

| Dragonamide | P-388, A-549, HT-29, MEL-28 | Cytotoxicity (> 1 µg/mL) | mdpi.comnih.gov |

| Malevamide D & E | P-388, A-549, HT-29, SK-MEL-28 | IC50 values ranging from 0.3 to 0.7 nM | nih.gov |

Cellular Growth Inhibition

Research has demonstrated that this compound exhibits potent cytotoxicity against certain cancer cell lines in vitro. For instance, this compound was identified in an extract from a cf. Caldora penicillata species and was found to be responsible for the potent cytotoxicity observed in H-460 human non-small cell lung cancer cells. mdpi.com This indicates that this compound can effectively inhibit the growth of cancer cells.

Induction of Cell Cycle Arrest (e.g., G2/M phase)

While specific detailed studies focusing solely on this compound's induction of cell cycle arrest were not extensively available in the provided context, its structural similarity to Curacin A and its identification as a potent inhibitor of microtubule assembly suggest a likely mechanism involving cell cycle disruption. mdpi.comfrontiersin.org Microtubule-targeting agents, including Curacin A, are well-established to interfere with microtubule dynamics, leading to the disruption of mitotic spindle formation and subsequent cell cycle arrest, typically in the G2/M phase. mdpi.comunife.itnih.gov Given this compound's activity as a microtubule inhibitor, it is highly probable that it induces cell cycle arrest through a similar mechanism.

Apoptosis Induction in Cancer Cells

Similar to its effects on cell cycle arrest, specific detailed research solely on this compound's ability to induce apoptosis was not prominently featured in the provided information. However, the potent cytotoxicity of this compound mdpi.com, coupled with its likely mechanism of action as a microtubule inhibitor mdpi.comfrontiersin.org, strongly suggests that it can induce apoptosis in cancer cells. Disruption of microtubule function by agents like Curacin A is known to trigger apoptotic pathways in cancer cells following mitotic arrest. mdpi.comunife.itresearchgate.net Therefore, it is biologically plausible that this compound induces apoptosis as a downstream effect of its impact on microtubule dynamics.

Mechanistic Studies Beyond Tubulin Interaction

Based on the available preclinical and in vitro research presented in the provided context, the primary reported mechanism of action for this compound, analogous to that of Curacin A, involves the inhibition of microtubule assembly through interaction with tubulin. mdpi.comfrontiersin.org No specific detailed mechanistic studies exploring targets or pathways for this compound beyond its interaction with tubulin were found within the scope of the provided information. While other cyanobacterial compounds may exhibit diverse mechanisms such as histone deacetylase inhibition or modulation of protein translocation nih.govmdpi.com, these were not attributed to this compound in the provided search results.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 76968024 |

Structure Activity Relationship Sar Studies of Curacin D and Analogs

Identification of Essential Structural Features for Biological Activity

SAR studies on curacin A and its analogs, which are highly relevant to understanding curacin D due to their structural similarities, have identified several critical regions for biological activity. These include the thiazoline (B8809763) ring and specific features within the lipophilic side chain. nih.govresearchgate.net

Importance of the Thiazoline Ring

The thiazoline ring is a prominent and essential structural feature of curacin A and its active analogs. wikipedia.orgnih.govresearchgate.netrsc.org Studies involving modifications or replacements of the thiazoline ring have demonstrated that its integrity is crucial for maintaining biological activity. Ring opening of the thiazoline moiety, for instance, has been shown to result in a loss of activity. nih.govacs.org While some heterocyclic replacements have been explored, traditional replacements of the thiazoline ring have generally not been tolerated without a significant decrease or complete loss of activity. acs.org The thiazoline ring is derived from cysteine during the biosynthesis of curacins. researchgate.netwikipedia.org

Role of the Side Chain (e.g., olefinic bonds, cyclopropyl (B3062369) moiety, C10 methyl group)

The lipophilic side chain of curacins, extending from the thiazoline ring, also plays a critical role in their biological activity. Specific elements within this chain have been identified as important for potent tubulin interaction and antiproliferative effects.

The olefinic bonds within the side chain are significant. Isomerizations or structural modifications of the core lipophilic diene segment, such as the C(7)-C(10) diene in curacin A, can remarkably affect biological activity. acs.org The geometry of these double bonds is also important; for example, the (Z)-configuration of the C(3)-C(4) double bond in curacin A has been established as significant for activity. acs.org

The cyclopropyl moiety, located near the thiazoline ring, is considered a unique and essential portion of the biological activity of curacin A. wikipedia.orgresearchgate.net Replacement of the cyclopropyl ring with other groups, such as a tert-butyl group, can lead to a decrease in activity. nih.gov

The methyl group at the C10 position of the side chain has also been identified as an important feature for the interaction of curacin A with tubulin. nih.govresearchgate.net

Impact of Stereochemistry on Activity

While the stereochemistry at some positions, such as C13 in curacin A, may not be significant for activity, other stereochemical features are critical. acs.org The geometry of the olefinic bonds, as mentioned earlier, is particularly important, with specific cis or trans configurations being favored for optimal activity. acs.orgresearchgate.net The biosynthesis of polyketides, including curacins, involves enzymes that control the stereochemistry of double bond formation and hydroxyl groups. researchgate.netmdpi.com The absolute stereochemistry of curacin A has been defined, providing a basis for understanding the stereochemical requirements for activity within this class of compounds. researchgate.net

Comparison with Related Curacin Analogs (Curacin A, B, C, E)

This compound is structurally related to other curacin analogs, including curacin A, B, C, and E, all isolated from Lyngbya majuscula. nih.govfrontiersin.orgresearchgate.net Comparing the structures and activities of these analogs provides valuable insights into the SAR of the curacin family.

Curacin A is known for its potent inhibition of tubulin polymerization and strong antiproliferative profile. nih.govresearchgate.netnih.gov this compound is structurally similar to curacin A but notably lacks the C17 methyl group. frontiersin.org This structural difference in this compound is associated with diminished activity compared to curacin A.

Curacin B and C are geometric isomers of curacin A, differing in the stereochemistry of the C7 to C10 diene. Curacin A and B have the 7(E),9(E) geometry, while curacin C has the 7(E),9(Z) isomerism. frontiersin.org These differences in double bond geometry can impact their biological activity.

Curacin E has been reported to have an ethylcarbonyl terminus in its side chain, representing another variation in the curacin structure. researchgate.net

The comparison of the activities of these natural curacin analogs highlights the sensitivity of the biological activity to subtle structural variations, particularly concerning the side chain modifications and double bond geometries.

Activity Comparison of Curacin Analogs (Illustrative Data from Search Results)

| Compound | Structural Difference from Curacin A | Effect on Activity (vs. Curacin A) | Reference |

| This compound | Lacks C17 methyl group | Diminished activity; Lower inhibition of colchicine (B1669291) binding and tubulin polymerization. frontiersin.org | frontiersin.org |

| Curacin B | Geometric isomer of Curacin A (7(E),9(E) diene like A) | Similar activity profile to Curacin A expected based on diene geometry. frontiersin.org | frontiersin.org |

| Curacin C | Geometric isomer of Curacin A (7(E),9(Z) diene) | Activity may differ from A and B due to diene geometry. frontiersin.org | frontiersin.org |

| Curacin E | Ethylcarbonyl terminus in side chain | Specific activity data not detailed in provided snippets, but represents a side chain variation. researchgate.net | researchgate.net |

| Analogs with Thiazoline Ring Opening | Thiazoline ring is opened | Loss of activity. nih.govacs.org | nih.govacs.org |

| Analogs with C(7)-C(10) Diene Modification | Isomerization or structural modification of this diene segment | Activity remarkably sensitive. acs.org | acs.org |

| Analogs with Cyclopropyl Replacement | Cyclopropyl replaced (e.g., with tert-butyl) | Decrease in activity. nih.gov | nih.gov |

| Analogs lacking C10 Methyl Group | C10 methyl group removed | Important for tubulin interaction. nih.govresearchgate.net | nih.govresearchgate.net |

The collective SAR data on this compound and its analogs underscore the intricate relationship between their chemical structures and their ability to interact with tubulin and exert antiproliferative effects. These studies are vital for the potential development of new antimitotic agents based on the curacin scaffold.

Future Directions in Curacin D Academic Research

Advanced Biosynthetic Engineering for Analog Production and Pathway Elucidation

Advanced biosynthetic engineering holds significant promise for the production of Curacin D analogs and the detailed elucidation of its biosynthetic pathway. This compound is isolated from marine cyanobacteria such as Lyngbya majuscula and Symploca hydnoides. nih.govresearchgate.net Research has correlated the capacity for curacin production with the presence of curacin biosynthetic gene clusters in different cyanobacterial chemotypes. nih.gov The curacin biosynthetic pathway involves a complex interplay of polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs), featuring unique enzymatic domains responsible for specific structural modifications, such as the formation of the cyclopropane (B1198618) ring and the introduction of double bonds with varying geometries. umich.eduresearchgate.netrsc.orgacs.org

Future research will likely focus on identifying and characterizing the specific genes and enzymes responsible for the biosynthesis of this compound, which shares structural elements with Curacin A but lacks the C17 methyl group and retains specific double bond geometries. frontiersin.org Techniques such as integrated multi-omics analysis and comparative genomics can aid in detecting biosynthetic gene clusters and understanding metabolic pathways. frontiersin.orgbiofueljournal.comnih.gov Advanced biosynthetic engineering approaches, including the refactoring and heterologous expression of curacin biosynthetic gene clusters in more amenable host organisms, could enable controlled production of this compound and the generation of novel analogs with potentially altered biological activities or improved properties. nih.govacs.orgescholarship.orgresearchgate.net Studies on related polyketide pathways, such as those producing mupirocin (B1676865) and bacillaene, which also involve β-branching and unique enzymatic mechanisms, provide valuable insights for engineering the curacin pathway. rsc.orgsyr.edu Understanding the mechanistic basis for C-C insertion reactions and the roles of specific domains like HMGS, ECH, and ER is crucial for targeted pathway manipulation. umich.eduresearchgate.netrsc.org

Development of Novel Synthetic Methodologies

The structural complexity of this compound presents challenges and opportunities for the development of novel synthetic methodologies. While total syntheses of Curacin A and approaches to curacin analogs have been reported, developing efficient and stereoselective routes specifically for this compound remains an active area of research. google.comacs.org Semisynthetic approaches involving the modification of naturally occurring curacins, including this compound, using classic organic synthetic techniques have also been explored for generating analogs. google.com

Future directions in synthesis will likely focus on developing more convergent and atom-economical strategies to access the unique features of this compound, such as its cyclopropyl (B3062369) ring, thiazoline (B8809763) moiety, and specific alkene geometries. researchgate.netacs.org The exploration of novel reagents and catalytic methods will be essential for achieving high efficiency and stereocontrol. nih.govscirp.org Given the potential for therapeutic applications, scalable and cost-effective synthetic routes are also a critical consideration for future research. The development of synthetic methodologies not only provides access to larger quantities of this compound for biological evaluation but also facilitates the creation of diverse analog libraries to explore structure-activity relationships. google.comacs.org

Exploration of Undiscovered Biological Targets and Mechanisms

While Curacin A, a close analog, is well-established as a potent antimitotic agent that binds to the colchicine (B1669291) site on tubulin and inhibits microtubule polymerization, the specific biological targets and detailed mechanisms of action of this compound warrant further comprehensive investigation. researchgate.netfrontiersin.orggoogle.comacs.orgmdpi.comrsc.orgmdpi.comaacrjournals.org this compound has been reported to exhibit toxicity or cytotoxicity nih.govresearchgate.net, but its precise interactions within cellular pathways may differ from or extend beyond those of Curacin A.

Future research should aim to identify novel biological targets of this compound using unbiased approaches such as proteomic profiling or phenotypic screening in various cell lines. mdpi.com Investigating its effects on different cellular processes beyond microtubule dynamics could reveal new therapeutic potential. Given the structural differences from Curacin A, this compound might interact with tubulin in a subtly different manner or affect other cellular components involved in cell division, signaling, or survival. frontiersin.orgaacrjournals.org Understanding these specific interactions at a molecular level will be crucial for defining the full scope of this compound's biological activity and its potential as a lead compound for drug development. Exploring whether this compound shares the anti-vascular potential suggested for Curacin A at low concentrations could also be a valuable research avenue. aacrjournals.org

Computational Chemistry and Molecular Modeling for Drug Design

Computational chemistry and molecular modeling play an increasingly vital role in modern drug discovery and design, and their application to this compound research is a key future direction. researchgate.netopenmedicinalchemistryjournal.comrjeid.comschrodinger.commdpi.com These tools can provide valuable insights into the structure-activity relationships of this compound and its potential analogs, predict binding affinities to known or putative targets, and guide the rational design of new compounds with improved properties. openmedicinalchemistryjournal.comresearchgate.net

Future computational studies on this compound could involve molecular docking simulations to predict its binding mode to tubulin and other potential protein targets. researchgate.netopenmedicinalchemistryjournal.com Molecular dynamics simulations can provide information on the flexibility of this compound and its targets and the stability of their complexes. openmedicinalchemistryjournal.commdpi.com Quantitative structure-activity relationship (QSAR) models can be developed based on data from this compound and its analogs to predict the biological activity of new, untested compounds. openmedicinalchemistryjournal.comrjeid.com De novo drug design approaches, guided by the structural features of this compound and the characteristics of its binding sites, could lead to the design of entirely novel molecular scaffolds with desired biological profiles. researchgate.netopenmedicinalchemistryjournal.com Computational methods can also be used to assess the pharmacokinetic properties and potential liabilities of this compound and its analogs in silico, helping to prioritize compounds for experimental testing. rjeid.com

Strategies for Overcoming Chemical Stability and Solubility Challenges in Research

A significant challenge in the research and potential development of natural products like this compound is their often limited chemical stability and poor water solubility. google.comresearchgate.neteurekaselect.comgoogle.com These properties can hinder in vitro and in vivo studies and pose formulation difficulties. Curacin A, a related compound, is known to have limited stability, particularly when stored neat. google.com

Future research needs to address these challenges for this compound. Strategies to improve chemical stability could involve investigating degradation pathways and identifying structural modifications that enhance stability without compromising biological activity. google.comresearchgate.net The development of stable synthetic or semisynthetic analogs is a crucial approach in this regard. google.comgoogle.com To overcome solubility issues, various formulation strategies can be explored. lubrizol.com These may include the use of surfactants, micellar systems, liposomes, nanoparticles, or other drug delivery technologies that can encapsulate or solubilize this compound for biological studies. lubrizol.comnih.gov Techniques like particle size reduction to create nanocrystals can also enhance the solubility of poorly water-soluble compounds. lubrizol.com Research into the optimal storage conditions for this compound is also essential to maintain its integrity for research purposes.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing Curacin D’s structure in novel cyanobacterial extracts?

- Methodological Answer :

- Use nuclear magnetic resonance (NMR) to resolve stereochemistry and functional groups, supplemented by high-resolution mass spectrometry (HR-MS) for molecular formula confirmation .

- For purity, employ high-performance liquid chromatography (HPLC) with UV/Vis or diode-array detection, referencing retention times against known standards. Novel compounds require ≥95% purity for biological assays .

- Example Workflow :

| Step | Technique | Purpose |

|---|---|---|

| 1 | Solvent extraction | Crude isolation |

| 2 | Column chromatography | Fractionation |

| 3 | NMR/MS | Structural elucidation |

Q. How should researchers design experiments to isolate this compound from marine cyanobacteria while ensuring reproducibility?

- Methodological Answer :

- Document extraction protocols (e.g., solvent polarity, temperature) and chromatographic conditions (e.g., column type, gradient elution) in the Experimental section, with detailed parameters in supplemental files .

- Validate reproducibility by repeating extractions across multiple cyanobacterial batches and comparing spectral data (e.g., NMR chemical shifts, IR peaks) .

- Address variability by reporting yield ranges and environmental factors (e.g., collection season, habitat) that may influence metabolite production .

Advanced Research Questions

Q. What strategies can resolve contradictions in this compound’s reported cytotoxic mechanisms across different cancer cell lines?

- Methodological Answer :

- Conduct dose-response assays (e.g., IC₅₀ comparisons) under standardized conditions (e.g., serum concentration, incubation time) to control for experimental variables .

- Use knockdown/knockout models (e.g., siRNA targeting tubulin) to validate this compound’s proposed antimitotic mechanism versus alternative pathways (e.g., apoptosis induction) .

- Apply meta-analysis to reconcile discrepancies: compile published IC₅₀ values, cell lines, and assay methods into a comparative table to identify confounding factors .

Q. How can researchers optimize in vivo models to evaluate this compound’s antitumor efficacy while addressing bioavailability limitations?

- Methodological Answer :

- Prioritize pharmacokinetic studies to assess absorption/distribution (e.g., LC-MS quantification in plasma/tissues) and modify formulations (e.g., liposomal encapsulation) to enhance solubility .

- Select orthotopic tumor models (e.g., liver cancer in zebrafish) over subcutaneous xenografts to better mimic human pathophysiology .

- Use combinatorial dosing regimens (e.g., this compound + P-glycoprotein inhibitors) to overcome multidrug resistance, referencing preclinical trial frameworks .

Q. What computational approaches are effective for predicting this compound’s molecular targets and off-target interactions?

- Methodological Answer :

- Perform molecular docking simulations using crystal structures of tubulin or kinases to identify binding affinities, validated by in vitro competitive assays (e.g., ATPase activity inhibition) .

- Apply pharmacophore modeling to compare this compound’s scaffold with known inhibitors, highlighting conserved functional groups critical for activity .

- Utilize network pharmacology to map putative protein-protein interaction networks and predict synergistic drug combinations .

Data Analysis and Validation

Q. How should researchers address variability in this compound’s bioactivity data between academic labs?

- Methodological Answer :

- Standardize protocols using reference standards (e.g., NCI-60 panel cell lines) and report raw data with error margins in supplemental materials .

- Apply multivariate statistical analysis (e.g., PCA) to distinguish biological activity from technical noise (e.g., plate reader variability) .

- Collaborate via interlaboratory studies to cross-validate results, ensuring alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Literature Review and Knowledge Gaps

Q. What systematic search strategies ensure comprehensive retrieval of this compound-related studies?

- Methodological Answer :

- Use Boolean terms in databases (e.g., PubMed, EMBASE):

("this compound" OR "marine cyanobacterial metabolite") AND ("antitumor" OR "cytotoxicity")

Refine using MeSH terms (e.g., "Antineoplastic Agents/pharmacology") and filters (e.g., 2000–2025) [[8, 9]].- Review citations in seminal papers (e.g., Gerwick et al.’s original discovery) to trace mechanistic studies [[8]].

- Document search results in a PRISMA-style flow diagram to transparently report inclusion/exclusion criteria [[8, 16]].

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical rigor in preclinical this compound studies involving animal models?

- Methodological Answer :

- Obtain IACUC approval for humane endpoints (e.g., tumor volume limits) and justify sample sizes via power analysis to minimize animal use [[19]].

- Adopt ARRIVE guidelines for reporting in vivo experiments, including randomization, blinding, and statistical methods [[16, 19]].

- Disclose conflicts of interest (e.g., funding sources) in the Acknowledgments section [[1, 11]].

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.